3-Iodo-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Iodo-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7IO4 and a molecular weight of 306.05 g/mol . This compound is characterized by the presence of an iodine atom and a methoxycarbonyl group attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(methoxycarbonyl)benzoic acid typically involves the iodination of 5-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-5-(methoxycarbonyl)benzoic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Major Products:
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds formed through the coupling of the benzoic acid derivative with boronic acids.
Reduction Reactions: 5-(Methoxycarbonyl)benzoic acid as the major product after the removal of the iodine atom.
Scientific Research Applications
Chemistry: 3-Iodo-5-(methoxycarbonyl)benzoic acid is widely used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 3-Iodo-5-(methoxycarbonyl)benzoic acid largely depends on its chemical reactivity. The iodine atom serves as a reactive site for substitution and coupling reactions, enabling the formation of various derivatives with distinct biological and chemical properties . The methoxycarbonyl group enhances the compound’s solubility and reactivity in organic solvents, facilitating its use in diverse chemical processes .
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but contains a bromine atom instead of a methoxycarbonyl group.
2-Iodo-3-methylbenzoic acid: Contains a methyl group instead of a methoxycarbonyl group.
4-Bromobenzenesulfonic acid monohydrate: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 3-Iodo-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both an iodine atom and a methoxycarbonyl group, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in specific synthetic applications where both electrophilic and nucleophilic sites are required .
Properties
IUPAC Name |
3-iodo-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJVBDKXAJSYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578788 | |
Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93116-99-5 | |
Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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